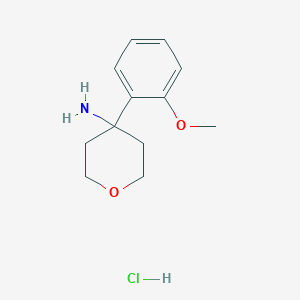![molecular formula C13H16FNO B3059930 6'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] CAS No. 1439899-37-2](/img/structure/B3059930.png)
6'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]
Vue d'ensemble
Description
6’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline]: . This compound is characterized by its unique spiro structure, which consists of an oxane ring fused to a quinoline moiety, with a fluorine atom attached to the quinoline ring. The molecular formula of this compound is C13H16FNO, and it has a molecular weight of 221.27.
Applications De Recherche Scientifique
6’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: This compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Méthodes De Préparation
The synthesis of 6’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] typically involves the following steps:
Formation of the oxane ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Spiro fusion with the quinoline ring: This step involves the formation of the spiro linkage between the oxane and quinoline rings, which can be achieved through a variety of synthetic routes, including cycloaddition reactions or nucleophilic substitution reactions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability, as well as the use of continuous flow reactors to enhance reaction efficiency and safety.
Analyse Des Réactions Chimiques
6’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atom in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the quinoline or oxane rings.
Mécanisme D'action
The mechanism of action of 6’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the quinoline ring can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The spiro structure also contributes to the compound’s stability and bioavailability, making it a promising candidate for drug development.
Comparaison Avec Des Composés Similaires
6’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] can be compared with other similar compounds, such as:
6’-Chloro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline]: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding affinity.
6’-Bromo-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline]: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-containing compound.
6’-Methyl-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline]: The methyl group can influence the compound’s lipophilicity and metabolic stability.
The uniqueness of 6’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] lies in its fluorine atom, which can enhance its chemical reactivity and biological activity compared to other similar compounds.
Propriétés
IUPAC Name |
6-fluorospiro[2,4-dihydro-1H-quinoline-3,4'-oxane] | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-11-1-2-12-10(7-11)8-13(9-15-12)3-5-16-6-4-13/h1-2,7,15H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTUGWLNMISBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC3=C(C=CC(=C3)F)NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401158521 | |
| Record name | 6′-Fluoro-1′,2,3,4′,5,6-hexahydrospiro[4H-pyran-4,3′(2′H)-quinoline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401158521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439899-37-2 | |
| Record name | 6′-Fluoro-1′,2,3,4′,5,6-hexahydrospiro[4H-pyran-4,3′(2′H)-quinoline] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6′-Fluoro-1′,2,3,4′,5,6-hexahydrospiro[4H-pyran-4,3′(2′H)-quinoline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401158521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3059848.png)
![methyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3059849.png)
![Methyl 2-(4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetate](/img/structure/B3059851.png)

![Tert-butyl 4-[({4-[(4-bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]cyclohexane-1-carboxylate](/img/structure/B3059853.png)
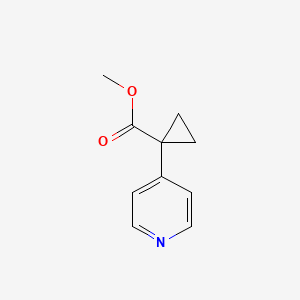

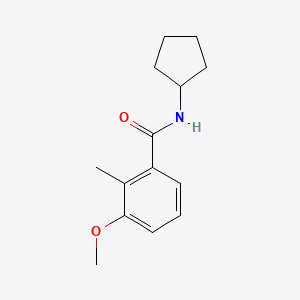
![6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B3059858.png)
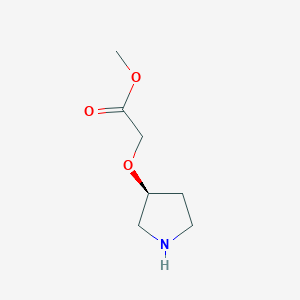
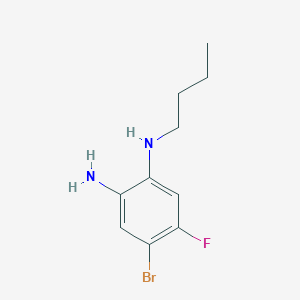
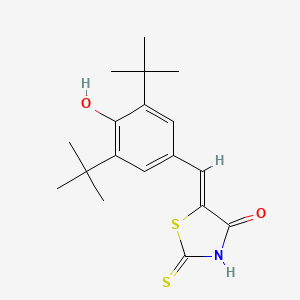
![3,5,11,13-Tetramethoxy-17-oxatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2,4,6,10(15),11,13-hexaene-4,12-diol](/img/structure/B3059866.png)
